2-Acetyl-2-thiazoline

Flavor Chemistry Odor Threshold Sensory Analysis

Select 2-acetyl-2-thiazoline for applications demanding high flavor retention and specific aroma profiles. Its higher Stern-Volmer constant vs. 2-acetylthiazole ensures stronger binding to myofibrillar proteins, yielding longer-lasting meat flavor in processed meats and plant-based alternatives. For bakery applications, its lower odor threshold delivers 'freshly baked bread' character superior to the nutty, popcorn notes of 2-acetylthiazole. As a validated Maillard reaction product in cysteine-ribose systems, it is the preferred standard for process flavor R&D and QC. Metal-chelation research relies on the partially saturated ring reactivity unavailable from fully aromatic analogs.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 29926-41-8
Cat. No. B1222474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-2-thiazoline
CAS29926-41-8
Synonyms2-acetyl-2-thiazoline
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=NCCS1
InChIInChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3
InChIKeyFZOZFDAMVVEZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and heptane
Soluble (in ethanol)

2-Acetyl-2-thiazoline (CAS 29926-41-8): Overview of α-Acetyl-N-Heterocycle Procurement


2-Acetyl-2-thiazoline (2-AT, C₅H₇NOS, MW 129.18 g/mol) is a partially unsaturated α-acetyl-N-heterocycle belonging to the thiazoline class of heterocyclic compounds [1]. It is a member of the Maillard reaction product family, characterized by a 4,5-dihydrothiazole ring bearing an acetyl group at the 2-position [1]. Physicochemical characterization reports a melting point of 26–30 °C, density of 1.17 g/mL at 25 °C, and refractive index of 1.5305 . This compound occurs naturally in heated foodstuffs—including cooked and roasted beef, beef broth, cooked rice, and popcorn—and is also a metabolite found in Saccharomyces cerevisiae [1].

2-Acetyl-2-thiazoline (CAS 29926-41-8): Why Analog Substitution Is Not Recommended


Within the α-acetyl-N-heterocycle class, compounds share broadly similar roasted flavor characteristics but exhibit pronounced quantitative differences in key performance attributes. These differences manifest in odor threshold (sensitivity), protein-binding affinity (flavor retention and release), odor quality (aroma character), and metal-chelation behavior. Simply substituting 2-acetyl-2-thiazoline with a structurally related analog—such as 2-acetylthiazole, 2-propionyl-2-thiazoline, or 4-acetyl-3-thiazoline—without accounting for these quantifiable differences can materially alter the sensory profile, stability, or functional performance of the intended application [1][2][3][4]. The evidence below establishes precisely where and by how much this compound diverges from its closest comparators.

2-Acetyl-2-thiazoline (CAS 29926-41-8): Quantified Differentiation Versus Analog Comparators


Odor Threshold in Air: 2-Acetyl-2-thiazoline vs. 4-Acetyl-3-thiazoline

2-Acetyl-2-thiazoline has a reported odor threshold in air of 0.016–0.022 ng/L, whereas the isomeric 4-acetyl-3-thiazoline exhibits a threshold of 0.005 ng/L in air [1]. The latter is approximately 3–4 times more aroma-intensive (lower threshold), meaning 4-acetyl-3-thiazoline is detectable at lower concentrations. For applications where 2-acetyl-2-thiazoline's potency is already established and substitution would disrupt existing formulations, the threshold difference serves as a critical procurement and formulation specification.

Flavor Chemistry Odor Threshold Sensory Analysis

Odor Quality Differentiation: 2-Acetyl-2-thiazoline vs. 2-Acetylthiazole

2-Acetyl-2-thiazoline imparts the aroma of freshly baked bread, whereas the fully aromatic analog 2-acetylthiazole imparts a nutty, roasted, popcorn aroma [1]. While both belong to the same heterocyclic flavor family, the partially unsaturated ring of 2-acetyl-2-thiazoline confers a distinct olfactory character compared to the fully unsaturated thiazole ring. Additionally, the odor threshold of 2-acetyl-2-thiazoline is lower than that of 2-acetylthiazole [1], meaning 2-AT provides a different quality profile at lower concentrations.

Aroma Chemistry Sensory Quality Food Flavor

Protein-Binding Affinity: 2-Acetyl-2-thiazoline vs. 2-Acetylthiazole with Myofibrillar Proteins

In direct comparative studies with beef myofibrillar proteins (MPs), 2-acetyl-2-thiazoline demonstrated a higher binding affinity than 2-acetylthiazole [1]. The Hill binding models indicated stronger interaction of 2-acetyl-2-thiazoline with MPs, and fluorescence static quenching experiments confirmed a higher Stern–Volmer constant for 2-acetyl-2-thiazoline compared to 2-acetylthiazole [1]. Both compounds induced conformational changes in MPs (ordered structures → random coils) at high concentrations, but the differential binding strength directly influences flavor retention and release kinetics in meat and meat-analog products.

Flavor-Protein Interaction Binding Affinity Meat Flavor

Formation Under Dry-Heating Conditions: 2-Acetyl-2-thiazoline vs. 2-Propionyl-2-thiazoline

In model systems of cysteine heated with carbohydrates (180 °C, 6 min, dry heating on silica), 2-acetyl-2-thiazoline and 2-propionyl-2-thiazoline were both identified among the compounds with the highest flavor dilution factors [1]. In the cysteine–ribose (I) system, 2-furfurylthiol and 2-acetyl-2-thiazoline predominated. In cysteine–glucose (II), 2-acetyl-2-thiazoline, 2-propionyl-2-thiazoline, and 2-furfurylthiol co-occurred. In cysteine–rhamnose (III), both 2-acetyl-2-thiazoline and 2-propionyl-2-thiazoline were detected alongside other pyrazines [1]. This demonstrates that while the two compounds are often generated together, the relative abundance and selectivity vary with carbohydrate source.

Maillard Reaction Flavor Generation Process Flavoring

Quantitation Performance: 2-Acetyl-2-thiazoline in LC-MS/MS Method

In a validated high-throughput UHPLC-MS/MS method for quantitating odor-active 2-acetyl azaheterocycles in food products, the limit of quantitation (LOQ) for 2-acetyl-2-thiazoline was 1.0 µg/kg [1]. Comparative LOQ values for related compounds in the same method were: 2-acetyl-1-pyrroline (0.6 µg/kg), 2-acetyl-1,4,5,6-tetrahydropyridine (0.5 µg/kg), and 2-acetylpyrazine (0.6 µg/kg) [1]. The method enabled quantitation in the range of the compounds' odor thresholds with sample amounts of 0.2–0.5 g.

Analytical Chemistry UHPLC-MS/MS Quantitation

Metal Complexation and Antibacterial Activity: 2-Acetyl-2-thiazoline Thiosemicarbazone

2-Acetyl-2-thiazoline thiosemicarbazone (a derivative of 2-acetyl-2-thiazoline) forms stable coordination complexes with Co(III), Ni(II), Zn(II), and Cd(II) [1]. X-ray crystallography has confirmed the structures of these complexes [1]. The complexes were evaluated for antibacterial activity, establishing that the thiosemicarbazone derivative exhibits bioactivity that differs from unmodified 2-acetyl-2-thiazoline. Unlike 2-acetylthiazole, which lacks a suitable coordination site for thiosemicarbazone formation at the 2-position due to aromaticity, the 4,5-dihydrothiazole ring of 2-acetyl-2-thiazoline preserves reactivity for derivatization and subsequent metal binding.

Coordination Chemistry Antibacterial Metal Complexes

2-Acetyl-2-thiazoline (CAS 29926-41-8): Evidence-Backed Application Scenarios for Procurement and Research


Meat Flavor Formulation Requiring High Protein Binding for Flavor Retention

Based on direct comparative evidence showing that 2-acetyl-2-thiazoline exhibits higher binding affinity with myofibrillar proteins than 2-acetylthiazole, as demonstrated by a higher Stern–Volmer constant and Hill binding model fit [1], this compound is optimally selected for meat flavor formulations where enhanced flavor retention during thermal processing and storage is critical. This is particularly relevant for processed meat products, meat flavorings, and plant-based meat alternatives where protein-flavor interactions directly govern perceived flavor intensity and longevity. Substituting with 2-acetylthiazole would yield lower protein binding and potentially greater flavor loss.

Bakery and Bread Flavor Development Requiring 'Freshly Baked Bread' Aroma

For bakery applications where a 'freshly baked bread' aroma profile is the explicit target, 2-acetyl-2-thiazoline is the preferred selection over its analog 2-acetylthiazole, which imparts a nutty, roasted popcorn aroma [1]. The lower odor threshold of 2-acetyl-2-thiazoline [1] further supports its use at lower concentrations to achieve the desired sensory impact. Procurement for bread crust flavorings, sourdough enhancers, and artisan bakery aroma compositions should specify 2-acetyl-2-thiazoline rather than the thiazole analog when fresh-baked bread character is required.

Process Flavoring Development Leveraging Carbohydrate-Dependent Formation

In process flavoring development (e.g., Maillard reaction-derived flavor bases), 2-acetyl-2-thiazoline forms across cysteine–ribose, cysteine–glucose, and cysteine–rhamnose systems under dry-heating conditions (180 °C, 6 min) [2]. In contrast, 2-propionyl-2-thiazoline is absent in the cysteine–ribose system [2]. Formulators developing process flavors with ribose as the primary carbohydrate can anticipate preferential generation of 2-acetyl-2-thiazoline over its propionyl homolog. For analytical reference standard procurement to monitor these reactions, the validated UHPLC-MS/MS method provides an LOQ of 1.0 µg/kg for 2-acetyl-2-thiazoline [3].

Coordination Chemistry Research Using 2-Acetyl-2-thiazoline as a Ligand Precursor

For research in bioinorganic chemistry and metal-based antimicrobial development, 2-acetyl-2-thiazoline serves as a precursor to thiosemicarbazone ligands that form stable complexes with Co(III), Ni(II), Zn(II), and Cd(II) [4]. The X-ray crystallographic characterization of these complexes [4] supports structure-based ligand design. The partially saturated 4,5-dihydrothiazole ring of 2-acetyl-2-thiazoline preserves reactivity for derivatization that is not accessible from its fully aromatic analog 2-acetylthiazole, making 2-acetyl-2-thiazoline the requisite starting material for this line of coordination chemistry research.

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